molecular formula C6H8F3NO2 B1580629 Ethyl 3-amino-4,4,4-trifluorocrotonate CAS No. 372-29-2

Ethyl 3-amino-4,4,4-trifluorocrotonate

Cat. No. B1580629
CAS RN: 372-29-2
M. Wt: 183.13 g/mol
InChI Key: NXVKRKUGIINGHD-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4,4,4-trifluorocrotonate is a colorless liquid or white solid. It is used as a building block in chemical synthesis .


Synthesis Analysis

The Michael reaction between ethyl 4,4,4-trifluorocrotonate and a Ni (II) complex of the Schiff base of glycine with (S)- o- [N- (N -benzylprolyl)amino]benzophenone was studied . Ethyl 4,4,4-trifluorocrotonate was used in the synthesis of (2 S,3 S)-3-methyl- and (2 S,3 S)-3-trifluoromethylpyroglutamic acid .


Molecular Structure Analysis

The molecular formula of Ethyl 3-amino-4,4,4-trifluorocrotonate is C6H8F3NO2. The molecular weight is 183.1284 . The IUPAC Standard InChI is InChI=1S/C6H8F3NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h3H,2,10H2,1H3 .


Chemical Reactions Analysis

Ethyl 3-amino-4,4,4-trifluorocrotonate may be employed for the preparation of 4-trifluoromethyl-1,3-oxazin-6-ones and 4-quinolinone derivatives .


Physical And Chemical Properties Analysis

Ethyl 3-amino-4,4,4-trifluorocrotonate is a colourless liquid or white solid . The refractive index is 1.424 . The boiling point is 83 °C at 15 mmHg . The density is 1.245 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Thiolation Products

Karimova et al. (2003) demonstrated that ethyl 4,4,4-trifluorocrotonate readily adds aliphatic and aromatic thiols in the presence of catalytic amounts of alkylamines, yielding 3-thiolation products. This reaction underscores the compound's utility in introducing sulfur-containing functional groups into organic molecules Karimova, N. M., Glazkov, A., Ignatenko, A. V., & Kolomiets, A. F. (2003).

Creation of Novel Uracils and Cytosines

Lutz and Hensen (1972) reported the conversion of ethyl 3-amino-4,4,4-trifluorocrotonate to novel 3-substituted-6-(trifluoromethyl)uracils through a one-step reaction with alkyl and aryl isocyanates. This synthesis path highlights the compound's role in generating new derivatives of uracil, a key component of RNA Albert W. Lutz and Trotto Susan Hensen (1972).

Development of New 4‐Trifluoromethylated 1,3‐Oxazin‐6‐Ones

Decock‐Plancquaert et al. (2010) synthesized new 4-trifluoromethyl-1,3-oxazin-6-ones from ethyl 3-amino-4,4,4-trifluorocrotonate, employing original procedures. This work illustrates the compound's utility in generating heterocyclic structures with potential applications in medicinal chemistry and material science Marie‐Aimée Decock‐Plancquaert, Evariste, F., Guillot, N., Janousek, Z., Maliverney, C., Merényi, R., & Viehe, H. (2010).

Facile Synthesis of 1,4-Dihydropyridines

Sridhar and Perumal (2005) explored the use of ethyl 3-aminocrotonate in the synthesis of 4-pyrazolyl 1,4-dihydropyridines, highlighting an eco-benign, room-temperature process. This synthesis contributes to the broader field of heterocyclic chemistry, where 1,4-dihydropyridines have significant pharmacological relevance R. Sridhar & P. Perumal (2005).

Asymmetric Synthesis of Pyroglutamic Acids

Soloshonok et al. (1997) found that the Michael reaction between ethyl 4,4,4-trifluorocrotonate and a Ni(II) complex enables the asymmetric synthesis of (2S,3S)-3-trifluoromethylpyroglutamic acid. This method demonstrates the compound's role in producing stereochemically complex amino acids, which are valuable in drug development and biological studies Vadim A. Soloshonok, Avilov, Dimitry V., Kukhar, Valery P., Van Meervelt, Luc, & Mischenko, N. (1997).

Safety And Hazards

Ethyl 3-amino-4,4,4-trifluorocrotonate is classified as a combustible liquid. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin, wash with plenty of soap and water . If swallowed, rinse mouth and seek medical attention .

Future Directions

Ethyl 3-amino-4,4,4-trifluorocrotonate may be employed for the preparation of 4-trifluoromethyl-1,3-oxazin-6-ones and 4-quinolinone derivatives . These compounds could have potential applications in various fields, but specific future directions are not mentioned in the available resources.

properties

IUPAC Name

ethyl (Z)-3-amino-4,4,4-trifluorobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h3H,2,10H2,1H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVKRKUGIINGHD-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/C(F)(F)F)\N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Ethyl 3-amino-4,4,4-trifluorocrotonate

CAS RN

372-29-2
Record name 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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